molecular formula C8H12N2S2 B14593385 N-Propyl-N'-thiophen-3-ylthiourea CAS No. 61528-54-9

N-Propyl-N'-thiophen-3-ylthiourea

Cat. No.: B14593385
CAS No.: 61528-54-9
M. Wt: 200.3 g/mol
InChI Key: ZMFGUCPFSQXKSL-UHFFFAOYSA-N
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Description

N-Propyl-N’-thiophen-3-ylthiourea is a chemical compound with the molecular formula C8H12N2S2. It belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-N’-thiophen-3-ylthiourea typically involves the reaction of thiophene-3-carbonyl chloride with N-propylthiourea in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N-Propyl-N’-thiophen-3-ylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Propyl-N’-thiophen-3-ylthiourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

N-Propyl-N’-thiophen-3-ylthiourea has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of N-Propyl-N’-thiophen-3-ylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Propyl-N’-thiophen-3-ylthiourea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propyl group and thiophene ring contribute to its unique properties, making it a valuable compound for various applications .

Properties

CAS No.

61528-54-9

Molecular Formula

C8H12N2S2

Molecular Weight

200.3 g/mol

IUPAC Name

1-propyl-3-thiophen-3-ylthiourea

InChI

InChI=1S/C8H12N2S2/c1-2-4-9-8(11)10-7-3-5-12-6-7/h3,5-6H,2,4H2,1H3,(H2,9,10,11)

InChI Key

ZMFGUCPFSQXKSL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=S)NC1=CSC=C1

Origin of Product

United States

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